pyridine TFA

Übersicht

Beschreibung

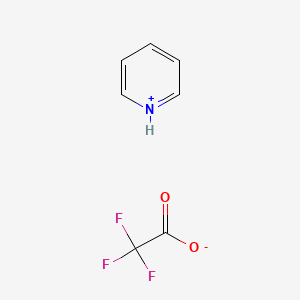

Pyridine TFA is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyridine Trifluoroacetate as a Reagent

Pyridine trifluoroacetate is utilized as an effective reagent in organic synthesis, particularly in the trifluoromethylation of heteroarenes. The combination of pyridine N-oxide derivatives with trifluoroacetic anhydride has been shown to facilitate high-yielding and scalable reactions. This method is significant for pharmaceutical applications, allowing for the introduction of trifluoromethyl groups into complex molecules, which can enhance their biological activity and lipophilicity .

Mechanistic Insights

The mechanism involves the formation of electron donor-acceptor complexes in solution, which are crucial for the reactivity of pyridine N-oxide derivatives. The electronic properties of these derivatives can be tuned through functionalization, influencing their reactivity and efficiency in synthetic applications .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including those involving pyridine trifluoroacetate, as anticancer agents. For instance, thiazolyl-pyridine hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including lung and colon cancers. These compounds often operate through multiple mechanisms, such as inducing apoptosis and affecting DNA stability .

Case Study: Thiazole-Pyridine Hybrids

A study synthesized a series of thiazolyl-pyridines linked via hydrazone groups. These compounds exhibited notable anticancer activity against different cell lines. The most potent hybrid was identified as having significant effects on tumor growth inhibition through mechanisms that alter nuclear morphology and induce genetic instability in cancer cells .

Material Science

Electronic Properties and Device Applications

Pyridine trifluoroacetate has been explored for its influence on the electronic properties of conjugated oligomers. For example, oligomers capped with pyridine groups treated with trifluoroacetic acid exhibited changes in optical properties due to protonation effects. This treatment led to red shifts in absorption spectra, indicating enhanced charge delocalization and potential applications in organic electronics .

Table 1: Optical Properties of Pyridine-Capped Oligomers After TFA Treatment

| Compound | Initial Absorption (nm) | First Protonation (nm) | Second Protonation (nm) |

|---|---|---|---|

| Py1CPDTV | 454 | 532 | 584 |

| Py3CPDTV | - | - | 1023 |

| Py4CPDTV | - | - | 1122 |

Environmental Science

Persistence and Mobility

Trifluoroacetic acid is recognized for its persistence in environmental media, raising concerns about its accumulation and potential ecological impacts. Studies have shown that its increasing concentration can pose risks to various ecosystems, necessitating further research into its environmental behavior and remediation strategies .

Eigenschaften

Molekularformel |

C7H6F3NO2 |

|---|---|

Molekulargewicht |

193.12 g/mol |

IUPAC-Name |

pyridin-1-ium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7) |

InChI-Schlüssel |

NRTYMEPCRDJMPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=[NH+]C=C1.C(=O)(C(F)(F)F)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.